N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide is a complex organic compound featuring a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired pyrrolo[3,4-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free methods or fusion techniques to enhance yield and purity. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates under heat can produce cyanoacetamide derivatives, which are key intermediates in the synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrrole derivatives and cyanoacetamide derivatives. Examples include:
Uniqueness
N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide is unique due to its combination of amino, cyano, and ethylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21N5OS2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1H-pyrrolo[3,4-c]pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H21N5OS2/c1-4-26-16-14-17(27-5-2)24-18(21)19(14,10-20)15(23-16)12-6-8-13(9-7-12)22-11(3)25/h6-9,15H,4-5H2,1-3H3,(H2,21,24)(H,22,25) |
InChI Key |
XEJJXOARHAGLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C(=NC(C2(C(=N1)N)C#N)C3=CC=C(C=C3)NC(=O)C)SCC |
Origin of Product |
United States |
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